PDE10A Inhibitory Potency (Ki = 2 nM): Direct Comparison Against Papaverine as the Historical PDE10A Reference Inhibitor
2-[(2-Fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1) exhibits a PDE10A inhibitory constant (Ki) of 2 nM determined by fluorescence polarization assay, placing it among the high-potency PDE10A inhibitor tier [1]. In comparison, papaverine—the founding PDE10A inhibitor and the standard reference tool compound in the field—displays a substantially weaker PDE10A IC50 of 36 nM [2] and only approximately 9-fold selectivity over PDE3A and PDE4D [3]. The target compound therefore provides an 18-fold improvement in PDE10A inhibitory potency relative to papaverine, making it a significantly more potent tool for biochemical assays requiring robust PDE10A engagement at lower compound concentrations. However, the target compound's Ki of 2 nM is approximately 5- to 7-fold less potent than clinical-stage PDE10A inhibitors such as MP-10 (PF-2545920; PDE10A IC50 = 0.37 nM) [4] and TAK-063 (balipodect; PDE10A IC50 = 0.30 nM) [5], positioning it as a mid-potency member of the pyridazinone PDE10A inhibitor class.
| Evidence Dimension | PDE10A inhibitory potency |
|---|---|
| Target Compound Data | Ki = 2 nM (fluorescence polarization assay, PDE10A, unknown species origin) |
| Comparator Or Baseline | Papaverine: IC50 = 36 nM (PDE10A); MP-10 (PF-2545920): IC50 = 0.37 nM; TAK-063: IC50 = 0.30 nM |
| Quantified Difference | 18-fold more potent than papaverine; ~5.4-fold less potent than MP-10; ~6.7-fold less potent than TAK-063 |
| Conditions | PDE10A fluorescence polarization assay (BindingDB curated data); comparator values from published biochemical assays using recombinant human PDE10A |
Why This Matters
The compound bridges the potency gap between the historical reference inhibitor papaverine and clinical-stage PDE10A inhibitors such as MP-10 and TAK-063, making it a suitable mid-potency PDE10A reference tool for biochemical and cellular SAR campaigns where the extreme potency of clinical compounds may mask nuanced SAR or induce hook effects at typical screening concentrations.
- [1] BindingDB. Entry for BDBM50398008 (CHEMBL2180426). Ki = 2 nM for PDE10A (fluorescence polarization assay). Data source: US Patent US8846000. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50398008 View Source
- [2] Tu Z, Xu J, Jones LA, Li S, Mach RH. Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: radiosynthesis, in vitro and in vivo evaluation. Nucl Med Biol. 2010;37(4):471-478. doi:10.1016/j.nucmedbio.2010.02.005 View Source
- [3] Verhoest PR, Chapin DS, et al. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of PF-2545920 as a clinical candidate. J Med Chem. 2009;52(16):5188-5196. doi:10.1021/jm900950c View Source
- [4] TargetMol. Mardepodect (PF-2545920). PDE10A inhibitor, IC50 = 0.37 nM, >1000-fold selectivity. Available at: https://www.targetmol.cn/compound/Mardepodect View Source
- [5] Suzuki K, Harada A, et al. Discovery of 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. J Med Chem. 2014;57(21):9011-9023. doi:10.1021/jm501160j View Source
